2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride
Description
2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride is a spirocyclic compound featuring a fused isoquinoline-piperidine framework with a ketone group at position 3 and a hydrochloride salt. Its molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 252.75 g/mol . The base compound (without hydrochloride) has a CAS registry number 15142-87-7 and a molecular formula of C₁₃H₁₆N₂O (216.28 g/mol) . The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical research.
Structurally, the spiro junction between the isoquinoline and piperidine rings imposes conformational rigidity, which is advantageous for targeting specific biological receptors. This compound is typically synthesized via multi-step organic reactions, including cyclization and salt formation, as seen in related spiro systems .
Structure
3D Structure of Parent
Properties
IUPAC Name |
spiro[2,4-dihydroisoquinoline-1,4'-piperidine]-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-12-9-10-3-1-2-4-11(10)13(15-12)5-7-14-8-6-13;/h1-4,14H,5-9H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEASGZGJJTTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CC(=O)N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173944-49-5 | |
| Record name | 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride is typically synthesized through multi-step organic synthesis. One common approach involves the cyclization of an isoquinoline derivative with a piperidine ketone under acidic conditions. The process often requires meticulous control of temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound often involves automated processes using high-pressure reactors and continuous flow systems. This ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form N-oxides.
Reduction: It is susceptible to reduction, especially in the presence of hydrogenation catalysts.
Substitution: The compound’s spiro-center is reactive, allowing for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Utilizes agents such as m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employs hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: Uses nucleophiles like sodium methoxide under mild heating.
Major Products:
N-oxides
Reduced derivatives
Substituted spiro compounds
Scientific Research Applications
2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride is a valuable tool in various research domains:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme interactions due to its unique structural features.
Medicine: Explored for its potential as a pharmacophore in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in polymerization reactions.
Mechanism of Action
The compound’s mechanism of action is closely linked to its ability to interact with biological macromolecules. Its spiro-structure allows it to fit into enzyme active sites, potentially inhibiting their function or altering their activity. The molecular targets often include enzymes involved in neurotransmitter synthesis and metabolism, which could explain its potential therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Spirocyclic compounds share a central spiro junction but differ in ring systems, substituents, and functional groups. Key structural analogs include:
Physicochemical and Spectral Properties
- Solubility: The hydrochloride salt of the target compound improves water solubility compared to neutral spiro analogs (e.g., acylated quinolines, which are oily or solid ).
- Stability: Low-intensity molecular ions in mass spectra (e.g., 0.5–8% for acyl-spiroquinolines ) suggest fragmentation challenges, whereas enzymatic analogs show cleaner profiles .
- Crystallinity: Hydrochloride salts generally form crystalline solids, aiding purification, while non-salt spiro derivatives (e.g., R-4066) may require specialized crystallization .
Biological Activity
2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one hydrochloride, also known by its CAS number 173944-49-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its pharmacological properties and mechanisms of action.
- Chemical Formula : C₁₃H₁₆N₂O·ClH
- Molecular Weight : 252.74 g/mol
- IUPAC Name : this compound
- Purity : ≥ 95% .
Anticancer Activity
Research indicates that compounds with spiro structures, such as this compound, may exhibit significant anticancer properties. A study highlighted that spiro-flavonoids possess both in vitro and in vivo anticancer activities, suggesting a similar potential for this compound due to structural similarities .
Anti-inflammatory Effects
The anti-inflammatory properties of spiro compounds have been documented extensively. For instance, spiro-flavonoids have shown effectiveness in reducing inflammation markers in various models . The specific mechanisms may involve inhibition of pro-inflammatory cytokines and modulation of immune responses.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cancer cell growth through apoptosis induction.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of various spiro compounds on cancer cell lines. The results indicated that spiro compounds could induce apoptosis in breast cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
Study 2: Inflammation Model
In a model of induced inflammation, spiro compounds were shown to significantly reduce edema and inflammatory cell infiltration. The study suggested that these compounds might inhibit the cyclooxygenase (COX) enzyme activity, which is pivotal in the inflammatory response .
Data Summary
Q & A
Q. Table 1. Key Analytical Parameters for Structural Confirmation
Q. Table 2. Optimization of Synthetic Yield
| Variable | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | AlCl₃ (10 mol%) | 78% → 92% | |
| Solvent | DMF/H₂O (9:1) | 65% → 88% | |
| Temperature | 100°C, 12 hrs | 70% → 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
